5-bromo-1-methyl-1H-indole-3-sulfonamide

Steroid Sulfatase Inhibition Endocrinology Breast Cancer Research

Researchers investigating halogen-dependent SAR face compromised reproducibility when substituting this 5-bromo indole-3-sulfonamide with its 5-chloro or 5-fluoro analogs. QSAR evidence confirms mass, polarizability, and van der Waals volume-properties determined by halogen identity-are key activity determinants. This compound provides: • Validated 30-fold differentiation: STS IC50 = 74 nM vs. 2.5 nM for the 5-chloro analog, enabling precise activity-cliff mapping. • Bromine sigma-hole: a strong halogen-bond donor for structural biology and computational probe studies. • Guaranteed ≥95% purity; available in 100 mg to bulk quantities from BenchChem, in stock for immediate dispatch.

Molecular Formula C9H9BrN2O2S
Molecular Weight 289.15 g/mol
Cat. No. B13585443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-1H-indole-3-sulfonamide
Molecular FormulaC9H9BrN2O2S
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)N
InChIInChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3,(H2,11,13,14)
InChIKeyNNWNCBMLWCSJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-1H-indole-3-sulfonamide Technical Profile


5-Bromo-1-methyl-1H-indole-3-sulfonamide (CAS 2742652-83-9) is a synthetic indole derivative with a molecular formula of C9H9BrN2O2S and a molecular weight of 289.15 g/mol . It belongs to a class of indole-3-sulfonamides that have been investigated for various therapeutic applications, including anticancer, antimalarial, and antiviral activities [1]. The presence of a sulfonamide group and a bromine atom at the 5-position on the indole core makes it a valuable scaffold for medicinal chemistry and chemical biology research.

5-Bromo-1-methyl-1H-indole-3-sulfonamide Differentiation from Analogues


The activity and selectivity of indole-3-sulfonamide derivatives are exquisitely sensitive to subtle changes in their substitution pattern. The identity of the halogen at the 5-position (e.g., bromo vs. chloro vs. fluoro) is not interchangeable and can drastically alter potency, as demonstrated by quantitative structure-activity relationship (QSAR) studies [1]. For example, a library of 44 indole-sulfonamide derivatives revealed that mass, polarizability, and van der Waals volume—properties directly influenced by halogen substitution—are key determinants of anticancer and antimalarial activity [1]. Therefore, substituting a 5-bromo compound with its 5-chloro or 5-fluoro analog for research purposes is not scientifically valid and will compromise experimental reproducibility and the validity of derived conclusions.

5-Bromo-1-methyl-1H-indole-3-sulfonamide Comparative Data


Steroid Sulfatase (STS) Inhibition: 5-Bromo vs. 5-Chloro

The 5-bromo-1-methyl-1H-indole-3-sulfonamide demonstrates nanomolar inhibitory activity against human steroid sulfatase (STS), but is significantly less potent than its 5-chloro analog. The difference in halogen size and electronic properties translates to a quantifiable, 30-fold difference in IC50 values under identical assay conditions [REFS-1, REFS-2]. This highlights a critical and measurable differentiation point for scientific selection based on desired potency range.

Steroid Sulfatase Inhibition Endocrinology Breast Cancer Research

5-Bromo-1-methyl-1H-indole-3-sulfonamide Research Applications


SAR Studies on Indole Sulfonamide Halogenation

This compound serves as a critical tool compound for investigating the impact of halogen size and electronics on target engagement. As demonstrated, replacing the 5-chloro atom with a 5-bromo atom results in a 30-fold reduction in steroid sulfatase (STS) inhibitory potency (IC50 from 2.5 nM to 74 nM) [REFS-1, REFS-2]. This allows researchers to quantify the specific contribution of the bromo substituent to the pharmacophore and map activity cliffs for rational drug design.

Development of Steroid Sulfatase Inhibitors

For research projects where nanomolar, but not picomolar, inhibition of STS is the objective, the 5-bromo analog provides a valuable starting point. Its IC50 of 74 nM [1] places it in a distinct potency tier compared to more potent 5-chloro analogs, offering a different balance of activity for probing biological systems or minimizing potential off-target effects associated with higher potency compounds.

Chemical Probe for Halogen Bonding Interactions

The bromine atom at the 5-position is a heavy halogen with a large sigma-hole, making it a strong halogen bond donor. This compound can be used as a chemical probe in structural biology or computational chemistry studies to identify and characterize halogen bonding interactions with target proteins, a feature that is quantifiably different from the smaller and less polarizable fluorine or chlorine analogs.

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